molecular formula C17H15N5O4 B5571707 N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5571707
M. Wt: 353.33 g/mol
InChI Key: HXLRVYVYGUBEHG-AWQFTUOYSA-N
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Description

N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Nucleoside Transport Inhibition

Compounds similar to N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine have been investigated for their potential to inhibit nucleoside transport proteins, such as ENT1. Modifications of the benzyl group in analogs of 4-nitrobenzylthioinosine, a known ENT1 inhibitor, have shown varied affinities for the transport protein. Specifically, substitutions at the benzyl group with functionalities like hydroxyl, methoxy, and nitro groups have been explored, with certain substitutions leading to compounds with lower polarity and potentially improved pharmacokinetic properties (Tromp et al., 2004).

Synthesis of Triazole Derivatives

Research has also focused on the synthesis of 1,5-disubstituted 1,2,3-triazoles through multi-component reactions involving primary amines, ketones, and nitrophenyl azides. This method offers a metal-free approach to synthesizing triazole derivatives, which are valuable in medicinal chemistry for their potential biological activities. The resulting compounds have been evaluated for their antibacterial and antifungal properties, indicating the versatility of triazole chemistry in drug discovery (Vo, 2020).

Fluorescent Properties and Sensing Applications

New derivatives of 4-amino-7-nitrobenzofurazan, a core structure related to the triazole compound , have been synthesized and studied for their physical, chemical, and especially fluorescent properties. Such compounds find applications in sensing, imaging, and as fluorescent probes due to their bright and tunable emission properties. The study of these derivatives enhances the understanding of structure-property relationships, crucial for designing effective fluorescent sensors (Bem et al., 2007).

properties

IUPAC Name

(E)-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-25-17-8-14(9-20-21-11-18-19-12-21)4-7-16(17)26-10-13-2-5-15(6-3-13)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLRVYVYGUBEHG-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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